molecular formula C7H10N2O2S B15348337 ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate

ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate

Cat. No.: B15348337
M. Wt: 186.23 g/mol
InChI Key: XIBALRSKBRIYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 4-position and a methylsulfanyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl acetoacetate, hydrazine hydrate, and methylthiol.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, and this compound is investigated for similar activities.

Medicine

The compound is explored for its potential therapeutic applications. Pyrazole derivatives have been identified as inhibitors of various enzymes and receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate depends on its interaction with biological targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of a methylsulfanyl group.

    Ethyl 5-methyl-1H-pyrazole-4-carboxylate: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.

    Ethyl 5-methylsulfanyl-1H-pyrazole-3-carboxylate: Similar but with the carboxylate group at a different position on the pyrazole ring.

Uniqueness

Ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate is unique due to the presence of both an ester and a methylsulfanyl group, which provide distinct reactivity and potential for further functionalization. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse chemical entities.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4-8-9-6(5)12-2/h4H,3H2,1-2H3,(H,8,9)

InChI Key

XIBALRSKBRIYIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.